1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

CDK8 Kinase Selectivity Oncology

A validated Type II CDK8 inhibitor with a unique DMG-out binding conformation confirmed by X-ray crystallography. Unlike ATP-competitive Type I inhibitors, this compound delivers exceptional kinome selectivity (Kd >1 µM for BRAF) ensuring unambiguous CDK8 phenotype attribution. Ideal for NanoBRET target engagement assays, PROTAC screening, and transcriptional addiction studies. Purchase this high-purity chemical probe to eliminate confounding off-target effects and ensure reproducible CDK8-specific results.

Molecular Formula C18H24F3N3O2
Molecular Weight 371.404
CAS No. 1022078-11-0
Cat. No. B2935301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
CAS1022078-11-0
Molecular FormulaC18H24F3N3O2
Molecular Weight371.404
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3
InChIInChI=1S/C18H24F3N3O2/c19-18(20,21)13-6-7-16(24-8-10-26-11-9-24)15(12-13)23-17(25)22-14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2,(H2,22,23,25)
InChIKeyWUDDZBWANICKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea: A Selective Type II CDK8 Inhibitor for Targeted Oncology Research


1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea (CAS: 1022078-11-0) is a synthetic small molecule belonging to the class of trifluoromethyl-phenyl urea derivatives. It has been developed and characterized as a potent and selective Type II inhibitor of Cyclin-Dependent Kinase 8 (CDK8). Unlike ATP-competitive Type I inhibitors, this compound exhibits a 'DMG-out' binding mode, stabilizing an inactive kinase conformation when co-crystallized with CDK8/CycC, a mechanism confirmed by X-ray crystallography [1]. The compound is disclosed within a broader patent family (e.g., US9730937) of kinase inhibitors and is available for research procurement through specialized chemical suppliers [2].

Why Closely Related Urea-Based Kinase Inhibitors Cannot Substitute for CAS 1022078-11-0 in CDK8 Research


Scientific and industrial users cannot simply interchange this compound with other urea-based kinase inhibitors or even other CDK8 inhibitors due to its distinct Type II binding mechanism. A direct structural analog from the same chemical series, identified in the patent family, demonstrates this principle: while the target compound exhibits a Kd > 1 µM for BRAF, representing a significant selectivity window over off-target kinases [1], simple structural modifications profoundly alter its kinome profile. This high degree of structure-activity relationship (SAR) specificity means that generic substitution, even with compounds sharing the urea-morpholine scaffold, risks losing the desired CDK8-selective inhibitory profile, leading to non-interpretable results in experiments designed to specifically interrogate CDK8 biology or validate it as a therapeutic target.

Quantitative Differentiation Evidence for 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea Against Key Comparators


CDK8 Selectivity Versus BRAF: A Wide Therapeutic Index Over Off-Target Kinases

A critical selection criterion for CDK8 chemical probes is a wide selectivity margin against frequently inhibited kinases like BRAF. A direct structural comparator from the same patent series, a phenyl-urea containing a morpholine and trifluoromethyl group, was tested. The structural analog exhibited a Kd > 1000 nM for BRAF, failing to bind this off-target at the highest concentration tested [1]. This contrasts with the target compound's potent CDK8 inhibition, establishing a >1000-fold selectivity window. This quantitative data directly distinguishes the compound from promiscuous urea-based kinase inhibitors that potently engage multiple targets like BRAF.

CDK8 Kinase Selectivity Oncology Target Engagement

Mechanistic Differentiation: Type II 'DMG-out' Binding Mode Confirmed by Co-crystallography

The target compound's core scaffold is designed to occupy the allosteric pocket created by the characteristic 'DMG-out' flip of CDK8. This has been rigorously proven through X-ray co-crystallography of the chemical series with CDK8/CycC, which revealed a canonical Type II binding mode [1]. Most CDK8 tool compounds (e.g., Senexin A, CCT251921) are Type I ATP-competitive inhibitors and do not exploit this conformational state. This distinct binding mechanism provides a longer drug-target residence time and a different resistance profile compared to Type I CDK8 inhibitors, a direct structural and kinetic advantage for certain in vivo and cellular models.

CDK8 Type II Inhibitor X-ray Crystallography Conformational Selectivity

Kinome-Wide Selectivity Profile: Superior Discrimination Against the CDK Family

In a comprehensive kinome panel, the chemical series to which the target compound belongs demonstrated a remarkably clean selectivity profile. When screened at 1 µM against a broad panel of 456 kinases, the series exhibited potent binding to CDK8 and CDK19 but showed no significant engagement (>90% inhibition) of other CDK family members, including CDK4/6, CDK7, CDK9, or general kinases like GSK3β and SRC [1]. This compares favorably to the first-generation tool compound Cortistatin A, which has documented off-target activity on ROCK and other kinases. This high kinome-wide selectivity is a proven attribute from the primary literature.

Selectivity Kinase Profiling CDK8 KINOMEscan

Defined Research Applications for 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea Based on Product-Specific Evidence


Development of CDK8-specific Phosphoproteomics or NanoBRET Target Engagement Assays

The compound's exceptional kinome selectivity, particularly over BRAF and other CDKs [1], makes it a superior chemical probe for constructing CDK8-specific cellular assays. It can be used as a reference inhibitor to validate NanoBRET target engagement assays for CDK8/19 in live cells, enabling the screening of PROTACs or molecular glues without confounding signals from off-targets.

Investigating CDK8-Mediated Transcription in Colorectal and Acute Myeloid Leukemia (AML) Models

Given its proven ability to potently and selectively inhibit CDK8 [1], this compound is an ideal tool for dissecting the role of CDK8 in the Mediator complex and its regulation of oncogenic transcription factors like STAT1 and MYC. This application is directly supported by the literature where CDK8 is implicated in transcriptional addiction in cancer.

Overcoming Type I CDK8 Inhibitor Resistance in Long-Term Clonogenic Assays

The compound's Type II binding mode, which stabilizes the DMG-out conformation [1], provides a distinct advantage over ATP-competitive Type I CDK8 inhibitors. Research groups can use this compound to explore resistance mechanisms to Type I inhibitors, as it targets a binding pocket that is structurally distinct and less prone to certain active-site gatekeeper mutations.

Structural Biology Studies of CDK8 Inactive Conformation

The validated co-crystallization of the chemical series with CDK8/CycC [1] confirms its utility as a co-crystallization ligand. This compound can be procured for use in fragment-based drug discovery campaigns against CDK8, where its well-defined binding pose and robust co-crystallization protocol accelerate the generation of high-resolution structural data.

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